2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This step typically involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzylpiperidine Moiety: This step involves the alkylation of the thieno[3,2-d]pyrimidin-4-one core with a benzylpiperidine derivative, often using a suitable base and a solvent like dimethylformamide (DMF).
Functional Group Modifications: Additional functional groups, such as the oxoethyl and sulfanyl groups, are introduced through various organic reactions, including oxidation, reduction, and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Bases: Sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-one Derivatives: Compounds with similar core structures but different substituents.
Benzylpiperidine Derivatives: Compounds with similar benzylpiperidine moieties but different core structures.
Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different functional groups.
Uniqueness
2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-6-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry. Its unique structure allows it to interact with a wide range of molecular targets, making it a valuable compound for further study and development.
Properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S2/c1-3-26-22(28)21-19(13-16(2)30-21)24-23(26)29-15-20(27)25-11-9-18(10-12-25)14-17-7-5-4-6-8-17/h4-8,16,18H,3,9-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWGUFLOLLMMHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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